N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide
Description
The structure is substituted at the 3-position with a 2,3-dimethylphenyl group and at the 1-position with an acetamide linker connected to a 4-chloro-2-fluorophenyl moiety. The combination of electron-withdrawing (Cl, F) and electron-donating (methyl) groups suggests a balance of lipophilicity and electronic effects, which may influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN3O3S/c1-12-4-3-5-17(13(12)2)27-21(29)20-18(8-9-31-20)26(22(27)30)11-19(28)25-16-7-6-14(23)10-15(16)24/h3-10,18,20H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBUTOTZHBXTJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. Its structural complexity suggests a variety of biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C22H17ClFN3O3S
- Molecular Weight : 457.9 g/mol
- IUPAC Name : N-(4-chloro-2-fluorophenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antimicrobial properties. The compound's structure allows for interaction with microbial targets:
- Mechanism of Action : The presence of chlorine and fluorine substituents may enhance the lipophilicity and electrophilicity of the compound, facilitating better penetration into bacterial cells and stronger interactions with microbial targets .
- In Vitro Studies : Preliminary tests have shown that compounds with similar structures demonstrate varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, derivatives with specific substitutions exhibited minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
Anticancer Activity
The thieno[3,2-d]pyrimidine scaffold has been associated with anticancer properties in several studies:
- Cell Lines Tested : The compound has been tested against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer) cells. Results indicated that certain derivatives showed promising cytotoxic effects .
- Mechanistic Insights : Docking studies suggest that the compound may inhibit key enzymes involved in cancer cell proliferation. The structural modifications enhance binding affinity to targets associated with tumor growth regulation .
Case Studies
Several case studies highlight the biological efficacy of compounds structurally related to this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Observations
Core Heterocycle Variations: The target compound’s thieno[3,2-d]pyrimidin-2,4-dione core (two ketone groups) differs from analogs with a single ketone (e.g., ) or non-fused pyrimidine systems (e.g., ). The fused thiophene ring enhances aromaticity and may improve binding to hydrophobic enzyme pockets.
Substituent Effects: Electron-Withdrawing Groups: The 4-chloro-2-fluorophenyl group in the target compound likely increases lipophilicity and metabolic stability compared to the 2-trifluoromethylphenyl group in , which adds stronger electron-withdrawing effects.
Biological Activity Trends :
- Compounds with dichlorophenyl or trifluoromethylphenyl groups (e.g., ) show antimicrobial or antiplasmodial activity, suggesting the target compound may share similar properties.
- The absence of a sulfanyl group in the target compound (unlike ) may alter redox activity or metal-binding capacity.
Synthetic Routes :
- Many analogs are synthesized via nucleophilic substitution (e.g., reaction of thio-pyrimidines with chloroacetamides) or Suzuki coupling for aryl substitutions . The target compound’s synthesis likely involves similar strategies.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylacetamides with heterocyclic precursors. For example, analogous compounds like N-(4-chlorophenyl)acetamide derivatives are synthesized via coupling reactions using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane under controlled temperatures (273 K) to minimize side reactions . Key steps include:
-
Activation of carboxylic acid groups using EDC·HCl.
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Nucleophilic substitution or cyclization under POCl₃ for heterocycle formation .
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Critical Conditions : Low temperature (273 K), anhydrous solvents, and stoichiometric control of reagents to avoid over-acylation.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | EDC·HCl, DCM, 273 K | 60–70 | 90–95 |
| 2 | POCl₃, reflux | 50–60 | 85–90 |
Q. How is X-ray crystallography employed to resolve the compound’s molecular structure?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL) refine structural parameters using intensity data. For example, intramolecular interactions (C–H···O) and hydrogen bonding (N–H···O) are critical for stabilizing the crystal lattice .
- Protocol :
Grow crystals via slow evaporation (e.g., dichloromethane/ethyl acetate).
Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with riding H-atom models .
Q. What spectroscopic techniques are used for characterization, and how are spectral discrepancies resolved?
- Methodology :
- NMR : Assign peaks using ¹H/¹³C DEPT and 2D experiments (HSQC, HMBC). Discrepancies in aromatic proton shifts (e.g., para vs. ortho substituents) are resolved by comparing with analogous structures .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₂₃H₁₈ClFN₃O₃S).
- IR : Validate carbonyl stretches (1650–1750 cm⁻¹) and NH/OH bands .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for improved yield and purity?
- Methodology : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For instance, flow-chemistry platforms enable rapid screening of oxidation or coupling reactions .
- Case Study :
- Factors : Temperature (25–60°C), solvent polarity (DCM vs. THF), reagent stoichiometry (1:1 to 1:1.2).
- Response Surface : Yield vs. interaction effects.
- Statistical Tools : ANOVA and regression models identify significant factors (p < 0.05).
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).
Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate pharmacophore contributions .
Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., docking with kinase domains) to explain potency variations .
Q. What computational strategies predict the compound’s reactivity and stability?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density (e.g., Fukui indices for electrophilic sites) .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ~3.5) and metabolic stability.
- Data Table :
| Parameter | Predicted Value |
|---|---|
| LogP | 3.2–3.8 |
| H-bond acceptors | 5 |
| Polar surface area (Ų) | 90–100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
